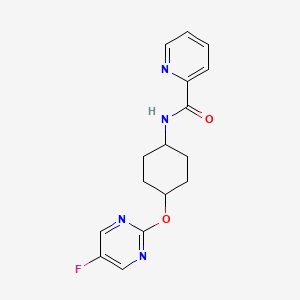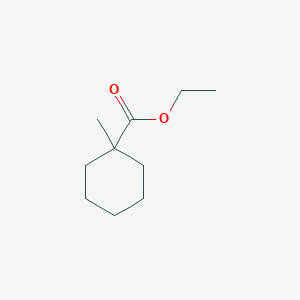
3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile is a chemical that can be associated with various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the cyclodimerisation of 3-methyl-2-butenenitrile was studied, where it was treated with lithium diisopropylamide to yield 3-amino-4-cyano-1,5,5-trimethyl-1,3-cyclohexadiene, a structure confirmed by acid hydrolysis . Additionally, the electrocatalytic cyclization of 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles was reported to produce substituted spirocyclopropylpyrazolones efficiently, highlighting a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. An X-ray study revealed the crystal structure of 1-phenyl-3-methyl-4-butanoylpyrazol-5-one, which crystallized in the enol form . This information is pertinent as it provides a basis for understanding the structural aspects of pyrazole derivatives, which is relevant to the analysis of this compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been investigated, such as the synthesis of a new ionic liquid reagent for selective bromination of anilines, phenols, and α-bromination of alkanones . This research could offer insights into the chemical reactivity of this compound, particularly in terms of its potential interactions with brominating agents.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of this compound are not discussed in the provided papers, related research on 2,3-Butanediol indicates the potential for renewable alcohol derivatives to possess properties suitable for applications such as fuel additives and industrial solvents . This suggests that this compound may also exhibit properties that could be exploited in similar applications.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-2-(1-methylpyrazol-3-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7(2)8(6-10)9-4-5-12(3)11-9/h4-5,7-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGVUBLBTYQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

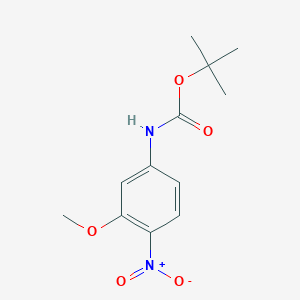
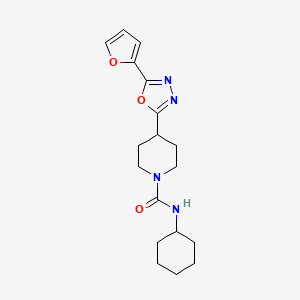
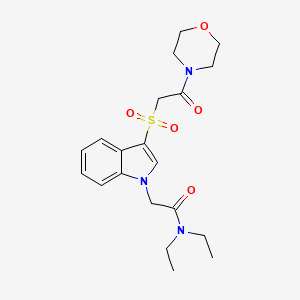
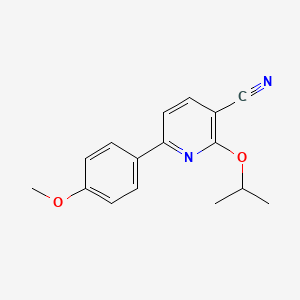
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)
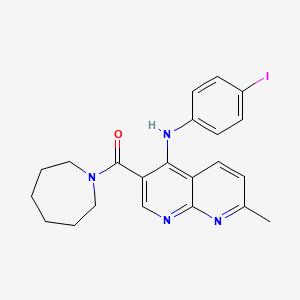
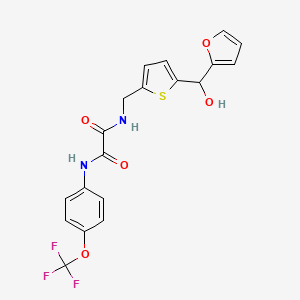
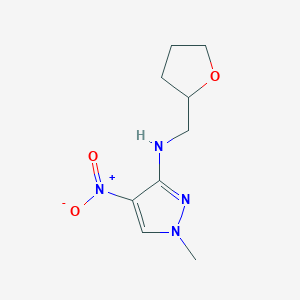

![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)

